
2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3N. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to an aniline ring. It is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 5-methyl-N-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of new aniline derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it valuable in various research and industrial applications.
特性
分子式 |
C9H9BrF3N |
|---|---|
分子量 |
268.07 g/mol |
IUPAC名 |
2-bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-6-2-3-7(10)8(4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChIキー |
SVJVAQXBMUTYKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
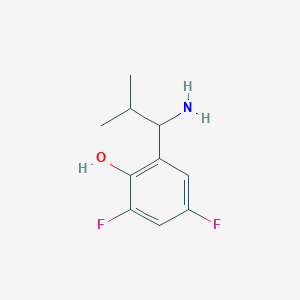
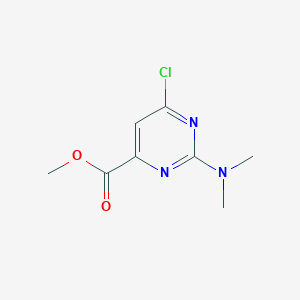
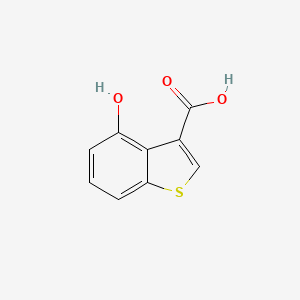

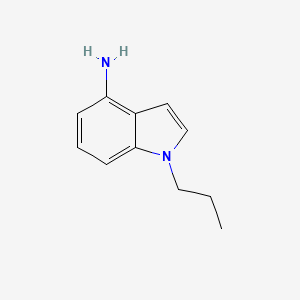

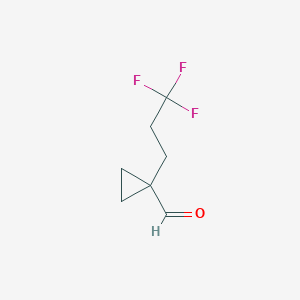
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)

